Cas no 13983-95-4 (Phosphonium, tetraethyl-)

Phosphonium, tetraethyl- structure
Phosphonium, tetraethyl- structure
Product Name:Phosphonium, tetraethyl-
CAS No:13983-95-4
MF:C8H20P
MW:147.218163490295
CID:1283612
PubChem ID:199509
Update Time:2025-04-20

Phosphonium, tetraethyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphonium, tetraethyl-
    • tetraethylphosphine
    • [Et4P]+1
    • DTXSID90276772
    • 13983-95-4
    • Tetraethylphosphonium ion
    • SCHEMBL192109
    • InChI=1/C8H20P/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+
    • Inchi: 1S/C8H20P/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1
    • InChI Key: SZWHXXNVLACKBV-UHFFFAOYSA-N
    • SMILES: [P+](CC)(CC)(CC)CC

Computed Properties

  • Exact Mass: 147.1304
  • Monoisotopic Mass: 147.130262636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 47.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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